BHT-A1
Description
Contextual Clarification regarding "BHT-A1" and Butylated Hydroxytoluene (BHT)
It is important to clarify that the term "this compound" is not a recognized chemical name for Butylated Hydroxytoluene. The designation "BHT" refers specifically to the chemical compound 2,6-Di-tert-butyl-4-methylphenol. The potential for confusion arises from the use of similar acronyms in different scientific disciplines.
In genetics, particularly in the study of wheat (Triticum aestivum), terms like this compound refer to specific gene alleles or loci located on chromosomes. For instance, the this compound allele has been studied in relation to traits such as spike branching and spikelet formation in wheat. nih.govuni-halle.dejipb.netpublish.csiro.au These genetic loci are entirely distinct from the chemical compound Butylated Hydroxytoluene. Research on genetic this compound focuses on its role in plant development and its impact on agricultural traits, often involving genetic mapping, sequencing, and phenotypic analysis. nih.govuni-halle.dejipb.netpublish.csiro.aufrontiersin.orgresearchgate.net
Butylated Hydroxytoluene (BHT) is a lipophilic organic compound derived from phenol (B47542). wikipedia.org It is primarily recognized and researched for its antioxidant properties. wikipedia.orgatamanchemicals.comconsensus.appnibsc.orgbakerpedia.comthoughtco.com BHT is a synthetic analog of vitamin E and functions by acting as a terminating agent in free radical-mediated oxidation processes, converting peroxy radicals to hydroperoxides by donating a hydrogen atom. wikipedia.org The presence of electron-donating alkyl groups on the phenolic ring enhances its reactivity towards lipid free radicals. wikipedia.org
BHT is a white or light yellow crystalline solid with a faint, occasional musty or cresylic-type odor. chemicalbook.comchemicalbook.com It is insoluble in water and alkalies but soluble in most common organic solvents such as alcohol and ether. chemicalbook.comchemicalbook.com
Here are some key physical and chemical properties of BHT:
| Property | Value | Source |
| Melting Point | 69-73 °C (lit.) or 71°C | nibsc.orgchemicalbook.comchemicalbook.com |
| Boiling Point | 265 °C (lit.) | nibsc.orgchemicalbook.comchemicalbook.com |
| Relative Density | 1.048 (20/4°C) | chemicalbook.comchemicalbook.com |
| Refractive Index | 1.4859 (75°C) | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₅H₂₄O | atamanchemicals.comresearchgate.netbcchemstore.comfishersci.cascbt.com |
| Molecular Weight | 220.35 g/mol or 220.356 g/mol | atamanchemicals.combcchemstore.comfishersci.cascbt.com |
| CAS Number | 128-37-0 | wikipedia.orgatamanchemicals.comnibsc.orgfishersci.cascbt.comcore.ac.uk |
| PubChem CID | 31404 | wikipedia.orgatamanchemicals.comfishersci.caumweltprobenbank.denih.gov |
| Solubility (Water) | Insoluble | nibsc.orgchemicalbook.comchemicalbook.combcchemstore.com |
| Appearance | White or light yellow crystal/powder | atamanchemicals.comchemicalbook.comchemicalbook.combcchemstore.comnih.gov |
BHT's antioxidant capabilities make it valuable in preventing oxidative degradation in various materials. wikipedia.orgatamanchemicals.comconsensus.appnibsc.orgbakerpedia.comthoughtco.com
Historical Context of BHT Research and Discovery
Butylated Hydroxytoluene (BHT) was patented in 1947. bakerpedia.comcore.ac.uk Its introduction and acceptance in the food industry followed its earlier use to protect petroleum against oxidative gumming. chemicalbook.comchemicalbook.com Since 1949, BHT has been utilized as an antioxidant in many fat-containing foods, edible fats and oils, and cosmetics, leading to widespread human exposure. inchem.org It has also been used as a common antioxidant in rubber and petroleum products, and more recently, in plastics, since 1947. inchem.org
Early research in the 1970s to 1990s explored its potential effects, particularly in the area of oncology, with some studies reporting potential for both increased and decreased risk depending on various factors. wikipedia.org A review in 2002 noted that BHT demonstrated anticarcinogenic effects, no effect, or tumor-promoting effects depending on the animal species and target organ. wikipedia.org Research has also investigated its potential interactions with other chemicals, often observing that BHT modified the activity of mutagens or carcinogens, frequently reducing their activity in many studies. inchem.org
BHT's function as an antioxidant is based on its ability to prevent the spoilage of fats and oils by binding oxygen molecules, which react preferentially with BHT rather than oxidizing the fats or oils. nibsc.orgbakerpedia.comthoughtco.com This action helps to preserve the aroma, color, and flavor of products. bakerpedia.comthoughtco.com
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
GTTVVNSTFSIVLGNKGYICTVTVECMRNCQ |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Established Synthetic Pathways for BHT
The commercial production of BHT primarily relies on the alkylation of p-cresol (B1678582). However, alternative methods have also been developed to improve efficiency and address environmental concerns.
Alkylation Reactions (e.g., reaction of p-cresol with isobutylene)
The most common industrial method for synthesizing BHT is the acid-catalyzed alkylation of p-cresol (4-methylphenol) with isobutylene (B52900) (2-methylpropene). nih.gov This electrophilic substitution reaction attaches two tert-butyl groups to the ortho positions of the hydroxyl group on the p-cresol molecule.
The reaction is typically catalyzed by strong acids such as sulfuric acid. nih.gov The process involves the protonation of isobutylene to form a tert-butyl carbocation, which then acts as the electrophile, attacking the electron-rich aromatic ring of p-cresol. The reaction proceeds in a stepwise manner, with the initial formation of 2-tert-butyl-p-cresol, followed by a second alkylation to yield 2,6-di-tert-butyl-p-cresol (BHT).
Key parameters influencing this reaction include temperature, pressure, and the choice of catalyst. While effective, the use of strong liquid acids like sulfuric acid can lead to equipment corrosion and the generation of acidic waste, prompting research into alternative catalysts. researchgate.net To mitigate these issues, solid acid catalysts and ionic liquids have been explored to facilitate easier separation and reduce environmental impact.
Alternative Synthetic Approaches (e.g., from 2,6-di-tert-butylphenol)
An alternative route to BHT involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol (B90309), followed by hydrogenolysis. nih.gov This method starts with a pre-formed 2,6-di-tert-butylphenol core and introduces the final methyl group at the para position.
For instance, 2,6-di-tert-butylphenol can be reacted with formaldehyde (B43269) and a secondary amine (like dimethylamine) to introduce a dimethylaminomethyl group at the para position. Subsequent hydrogenolysis of this intermediate cleaves the carbon-nitrogen bond, resulting in the formation of the methyl group and yielding BHT. researchgate.net This pathway offers a different strategic approach to the synthesis of BHT, avoiding the direct alkylation of p-cresol.
Design and Synthesis of BHT Derivatives and Analogs
The modification of the BHT structure is a key area of research aimed at enhancing its chemical properties, such as antioxidant activity, and introducing new functionalities.
Strategies for Structural Modification to Enhance Chemical Properties
Structural modifications of BHT are designed to improve its efficacy as an antioxidant and to introduce other desirable chemical properties. A primary strategy involves the introduction of various functional groups to the BHT scaffold. The antioxidant activity of phenolic compounds like BHT is largely dependent on the stability of the phenoxyl radical formed after hydrogen donation.
Electron-donating groups attached to the aromatic ring can increase the electron density on the hydroxyl group, thereby facilitating hydrogen atom transfer and enhancing antioxidant activity. Conversely, the introduction of electron-withdrawing groups has also been explored as a strategy to modulate the electronic properties of the molecule. nih.gov
Another approach is the incorporation of sulfur-containing moieties, which can introduce a synergistic antioxidant effect. Thiolated derivatives of phenols have been shown to possess polyfunctional antioxidant activity, capable of both radical scavenging and peroxide decomposition.
The following table summarizes some strategies for the structural modification of BHT:
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of electron-donating groups | Increase electron density on the hydroxyl group | Enhanced hydrogen-donating ability and antioxidant activity |
| Introduction of electron-withdrawing groups | Modulate electronic properties and reactivity | Altered antioxidant mechanism and potential for new activities |
| Incorporation of sulfur-containing moieties | Introduce synergistic antioxidant effects | Polyfunctional antioxidant with radical scavenging and peroxide decomposing capabilities |
| Attachment to nanoparticles | Create easily removable antioxidants | Improved stability and recyclability |
Synthesis of Specific Heterocyclic-BHT Conjugates (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles, Schiff bases)
A significant area of BHT derivatization involves the conjugation of the BHT moiety with various heterocyclic rings, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and the formation of Schiff bases. nih.gov These heterocyclic systems are known to possess a wide range of biological and chemical activities, and their combination with the antioxidant properties of BHT can lead to multifunctional molecules.
The synthesis of these conjugates often starts with a functionalized BHT derivative, such as a BHT-containing carboxylic acid or acid hydrazide. For example, 1-acylthiosemicarbazides bearing the BHT moiety can undergo acid- or base-catalyzed intramolecular dehydrative cyclization to yield the corresponding 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.gov
Schiff bases, characterized by the azomethine group (-C=N-), can be synthesized by the condensation reaction of a BHT derivative containing a primary amino group with an appropriate aldehyde or ketone, or vice versa. impactfactor.orgdergipark.org.tr These reactions provide a versatile platform for creating a diverse library of BHT derivatives with potentially enhanced properties.
Reaction Mechanisms in BHT Derivatization
The derivatization of BHT involves a variety of reaction mechanisms depending on the desired modification. The synthesis of heterocyclic conjugates, for instance, often relies on cyclization reactions. The formation of 1,3,4-thiadiazoles and 1,2,4-triazoles from acylthiosemicarbazide precursors is a key example.
In an acidic medium, the cyclization to a 1,3,4-thiadiazole (B1197879) proceeds through the protonation of the carbonyl oxygen, followed by a nucleophilic attack of the sulfur atom and subsequent dehydration. In a basic medium, the deprotonation of the thioamide nitrogen facilitates a nucleophilic attack on the carbonyl carbon, leading to the formation of a 1,2,4-triazole (B32235) after cyclization and dehydration.
The fundamental antioxidant mechanism of BHT itself involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and forming a stable phenoxyl radical. wikipedia.org This phenoxyl radical is stabilized by the steric hindrance of the two ortho-tert-butyl groups and by resonance delocalization of the unpaired electron over the aromatic ring. wikipedia.org The study of these mechanisms is crucial for the rational design of new BHT derivatives with superior antioxidant capabilities.
Electron Transfer and Hydrogen Atom Transfer Mechanisms
The antioxidant activity of Butylated Hydroxytoluene (BHT) is primarily governed by its ability to participate in reactions that neutralize free radicals. The principal mechanism for this is Hydrogen Atom Transfer (HAT). nih.govrsc.org In a HAT process, a hydrogen atom (consisting of one proton and one electron) is transferred in a single, concerted step from the antioxidant to a radical species. nih.gov For BHT, this donation occurs from its phenolic hydroxyl (-OH) group. nih.gov
BHT is a potent scavenger of various radical species, most notably peroxy radicals (ROO•) and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Interaction with Peroxy Radicals: Peroxy radicals are key intermediates in the autoxidation of lipids and other organic materials. youtube.comwikipedia.org BHT acts as a chain-breaking antioxidant by donating its phenolic hydrogen atom to a peroxy radical, converting it into a more stable hydroperoxide (ROOH). wikipedia.org This reaction forms a BHT-derived phenoxyl radical (ArO•), which is significantly less reactive than the initial peroxy radical and thus unable to efficiently propagate the radical chain reaction. wikipedia.org The BHT phenoxyl radical can subsequently react with a second peroxy radical to form stable, non-radical products. wikipedia.org This stoichiometry allows a single molecule of BHT to neutralize two peroxy radicals, effectively terminating the oxidative chain. youtube.comwikipedia.org
Interaction with DPPH Radicals: The DPPH radical is a stable, nitrogen-centered free radical widely used in vitro to assess the radical-scavenging ability of antioxidant compounds. When BHT is introduced to a solution containing DPPH, it donates a hydrogen atom to the DPPH radical. This process neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is accompanied by a distinct color change from violet to yellow.
Autoxidation is a destructive free-radical process that degrades organic materials, such as fats and oils, through a self-propagating chain reaction with atmospheric oxygen. This process occurs in three key stages:
Initiation: Formation of initial free radicals (R•) from an organic molecule (RH).
Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another organic molecule (RH) to form a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.
Termination: Radicals are removed from the system, typically by reacting with each other to form stable, non-radical products.
BHT functions as a terminating agent by intervening in the propagation stage. wikipedia.orgresearchgate.net By rapidly donating a hydrogen atom to the peroxy radical (ROO•), BHT prevents it from abstracting a hydrogen from another organic molecule. wikipedia.orgresearchgate.net This action breaks the autocatalytic cycle. The resulting BHT phenoxyl radical is stabilized by both the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups at the ortho positions, making it a poor initiator for new radical chains. wikipedia.org
Quantum Chemical and Computational Studies of Reactivity (e.g., bond dissociation energies, spin density distribution)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into the reactivity of BHT. nih.govmtak.hu These studies help quantify the parameters that govern its antioxidant action.
Bond Dissociation Energies (BDE): The BDE is the energy required to homolytically break a bond. For a phenolic antioxidant, a lower O-H BDE facilitates the donation of the hydrogen atom to a free radical. mtak.hu Computational studies have shown that the phenolic O-H bond in BHT is the weakest bond in the molecule, confirming it as the primary site for hydrogen donation. mtak.hu The calculated BDE for the O-H bond is significantly lower than those for the various C-H bonds within the molecule. mtak.hu
Data computed at the B3LYP/6-31G(d) level of theory in the gas phase. mtak.hu
Spin Density Distribution: After donating the hydrogen atom, BHT forms a phenoxyl radical. The stability of this radical is crucial to prevent it from propagating new radical chains. Computational studies show that the unpaired electron (spin density) in the BHT phenoxyl radical is not localized on the oxygen atom. acs.orgnih.govrsc.org Instead, it is delocalized across the aromatic ring, with significant density at the ortho and para positions. acs.org This delocalization stabilizes the radical through resonance. wikipedia.org The bulky tert-butyl groups at the ortho positions provide steric shielding, further enhancing the stability of the radical and hindering its ability to react with other molecules. wikipedia.org
Biochemical Interactions at the Molecular Level
In biological systems, BHT can undergo metabolic activation, leading to the formation of reactive intermediates. This process is primarily mediated by enzymes.
Besides its antioxidant function, BHT can be bioactivated through oxidation. This process is catalyzed by cytochrome P450 (P450) enzymes, particularly in the liver and lungs. nih.gov The P450 catalytic cycle involves radical intermediates and can oxidize organic substrates. youtube.comyoutube.com One major metabolic pathway for BHT involves the oxidation of the methyl group at the para position. nih.gov This oxidation leads to the formation of a highly reactive electrophilic intermediate known as 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly referred to as BHT-quinone methide (BHT-QM). nih.gov This reactive species can readily form covalent adducts with cellular nucleophiles.
The primary enzymatic modulation involving BHT is its own metabolism by the cytochrome P450 superfamily of enzymes. nih.gov These enzymes act on BHT as a substrate, transforming it from a stable antioxidant into the reactive BHT-quinone methide. The general mechanism of P450 involves the activation of molecular oxygen by a heme-iron center, which then abstracts a hydrogen atom from the substrate to initiate oxidation. youtube.comnih.gov In the case of BHT, this leads to the formation of the quinone methide. The formation of BHT-QM represents a direct molecular interaction between BHT and the active site of a P450 enzyme, altering the chemical nature and reactivity of the parent compound.
Table of Compounds
Molecular Mechanisms of Action
Photochemical Reaction Mechanisms
The photochemical reactions involving Butylated Hydroxytoluene (BHT), presumed to be the active compound in BHT-A1, are primarily initiated by the absorption of ultraviolet (UV) radiation or through photosensitized processes in the presence of visible light. BHT itself exhibits significant absorbance in the UV region of the electromagnetic spectrum, specifically between 200 and 300 nanometers (nm), with a maximum absorption peak observed around 275-280 nm researchgate.netnih.gov. However, it does not absorb radiation in the visible light range, making its degradation under such conditions dependent on the presence of photosensitizing agents researchgate.net.
The photodegradation of BHT can occur through complex mechanisms involving the formation of excited states and the generation of reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. These processes are of considerable interest due to their implications for the stability and efficacy of BHT as an antioxidant in various applications.
Visible-light-induced degradation of BHT is a photosensitized process, meaning it requires the presence of a substance that can absorb light and transfer the energy to other molecules nih.gov. Common photosensitizers in this process include riboflavin (vitamin B2) and synthetic dyes like Rose Bengal nih.govresearchgate.net. The mechanism is initiated when the photosensitizer absorbs visible light, transitioning to an excited triplet state nih.govresearchgate.net. This excited photosensitizer can then interact with BHT through a competitive quenching process with dissolved ground-state triplet oxygen nih.govresearchgate.net.
The quenching of the excited photosensitizer by BHT occurs via an electron transfer process, which generates the semireduced form of the photosensitizer nih.govresearchgate.net. Concurrently, this electron transfer leads to the one-electron oxidation of BHT, forming a phenoxyl-type BHT radical nih.govnih.gov. This radical intermediate has been observed to have an absorption maximum at 400 nm nih.gov. The semireduced photosensitizer can then react with dissolved molecular oxygen to produce the superoxide anion radical (O₂•−) nih.govresearchgate.net.
In parallel to the electron transfer process, the excited photosensitizer can also transfer its energy to ground-state molecular oxygen, generating singlet molecular oxygen (O₂(¹Δg)) nih.govresearchgate.netnih.gov. Both the superoxide anion radical and singlet molecular oxygen are highly reactive oxygen species that are responsible for the subsequent photodegradation of BHT nih.govresearchgate.netnih.gov. Studies have shown that BHT reacts with singlet oxygen at a significant rate nih.gov.
Under direct UV radiation, particularly at wavelengths around 365 nm, BHT can undergo oxidation reactions, especially in the presence of oxygen arabjchem.org. The absorption of UV photons can lead to the formation of an electronically excited state of the BHT molecule, which can then undergo various reactions, including the donation of a hydrogen atom to suppress autoxidation by converting peroxy radicals to hydroperoxides wikipedia.org.
The following table summarizes the key photochemical reactions involving BHT.
| Reaction Type | Initiating Factor | Key Reactants | Primary Intermediates/Reactive Species | Outcome for BHT |
|---|---|---|---|---|
| Photosensitized Degradation | Visible Light | BHT, Photosensitizer (e.g., Riboflavin, Rose Bengal), Molecular Oxygen | Excited Triplet State of Photosensitizer, BHT Phenoxyl Radical, Superoxide Anion Radical (O₂•−), Singlet Molecular Oxygen (O₂(¹Δg)) | Oxidative Degradation |
| Direct Photolysis/Photo-oxidation | UV Radiation (e.g., 365 nm) | BHT, Molecular Oxygen | Excited State BHT, BHT Phenoxyl Radical | Oxidation |
| Reaction with Singlet Oxygen | Presence of Singlet Oxygen (generated photochemically) | BHT, Singlet Molecular Oxygen (O₂(¹Δg)) | BHT Radical | Oxidation |
Analytical Methodologies for Identification and Quantification
Spectroscopic Techniques
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable technique for the analysis of BHT, relying on the absorption of ultraviolet and visible light by the molecule. Studies have utilized UV-Vis spectroscopy to characterize BHT and evaluate its behavior, such as its interaction with proteins or its effectiveness as an antioxidant. The UV spectrum of BHT typically exhibits absorption peaks at specific wavelengths. For instance, a control sample of BHT showed absorption peaks at 205, 247, and 278 nm usc.edu. Another study evaluating the oxidative stability of biodiesel with BHT reported an absorbance maximum (λmax) at 270 nm mdpi.com. UV-Vis spectroscopy can be employed to monitor changes in BHT concentration or its chemical state in different matrices or under varying conditions researchgate.net.
Spectrofluorimetry
Spectrofluorimetry offers a sensitive method for the determination of BHT, capitalizing on its native fluorescence properties. This technique involves measuring the intensity of fluorescence emitted by BHT upon excitation at a specific wavelength. A simple spectrofluorimetric method has been developed for the determination of BHT, often alongside other antioxidants like butylated hydroxyanisole (BHA), based on their native fluorescence and using synchronous scanning mode researchgate.netnih.govresearchgate.net. The optimization of experimental parameters, such as the type of solvent and the interval between emission and excitation wavelengths, is crucial for achieving optimal sensitivity and selectivity in spectrofluorimetric analysis researchgate.netnih.gov.
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), have proven effective for the qualitative and quantitative analysis of BHT. CV involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. This technique provides insights into the electrochemical behavior of BHT, including its oxidation and reduction processes, adsorption characteristics on the electrode surface, and chemical electron transfer mechanisms unram.ac.idresearchgate.netresearchgate.net. Research has focused on optimizing parameters such as deposition time and scan rate in cyclic voltammetry to achieve the highest and most optimum current response for BHT analysis unram.ac.idresearchgate.netresearchgate.net. For example, an optimum deposition time of 25 seconds and a scan rate of 150 mV/second were determined in one study using CV for BHT analysis unram.ac.idresearchgate.net. Differential Pulse Voltammetry (DPV) is another voltammetric technique mentioned for the determination of BHT electrochemsci.org. Electrochemical methods are considered promising alternatives to chromatographic techniques due to their potential for lower operational costs and comparable sensitivity electrochemsci.org.
Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., water, laboratory samples)
Effective sample preparation and extraction protocols are essential to isolate and concentrate BHT from diverse matrices before analysis. The choice of method depends heavily on the sample type and the analytical technique to be used.
For water samples, techniques like solid phase extraction (SPE) have been employed to concentrate trace compounds like BHT researchgate.netqscience.com. Solid-phase microextraction (SPME), including both headspace and direct immersion modes, has also been proposed as an alternative sample preparation method for BHT analysis in water scielo.br. Optimization of parameters such as sample pH, temperature, and ionic strength is important for maximizing extraction efficiency in SPME scielo.br.
For food matrices such as edible oils and chewing gum, liquid-liquid extraction (LLE) using organic solvents like ethanol (B145695), methanol (B129727), or acetonitrile (B52724) is commonly used qscience.comacs.org. Sample preparation steps can involve grinding the sample into a powder, sonication, filtration, and evaporation to concentrate the extract qscience.comacs.org. The selection of the extraction solvent is critical, with ethanol showing higher recoveries compared to methanol and acetonitrile in some applications for edible oils qscience.com. The addition of internal standards or recovery surrogates during sample preparation is also a common practice to improve method accuracy acs.org.
Method Validation and Performance Parameters (e.g., limits of detection, linearity, recovery, precision)
The validation of analytical methods for BHT is crucial to ensure their reliability, accuracy, and precision. Method validation typically involves assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. These parameters provide quantitative measures of the method's performance.
Studies on the electrochemical analysis of BHT using cyclic voltammetry have reported a limit of detection value of 2.69683 ppm and a recovery percentage of 101.314% unram.ac.idresearchgate.netresearchgate.net. The linearity of the method was demonstrated with a standard equation and a high correlation coefficient (R² = 0.99933) unram.ac.idresearchgate.netresearchgate.net.
For spectrofluorimetric methods, reported performance parameters include limits of detection of 0.9 µg/mL for BHT and limits of quantification of 3 µg/mL researchgate.netnih.govresearchgate.net. Good linearities were obtained over specific concentration ranges with correlation coefficients greater than 0.99 researchgate.netnih.govresearchgate.net.
In the case of RP-LC methods for BHT estimation, validation studies have shown low limits of detection (e.g., 0.0013 μg/mL) and quantification (e.g., 0.0039 μg/mL) nih.govresearchgate.net. The linearity of such methods has been demonstrated with correlation coefficients greater than 0.999 nih.govresearchgate.net. Percentage recoveries for BHT in these methods have been reported in the range of 98.8% to 104.8% nih.govresearchgate.net. Precision studies, including repeatability and intermediate precision, have shown low relative standard deviation (RSD) values, typically below 1.5% at target concentration levels nih.govresearchgate.net.
Method validation according to guidelines from regulatory bodies like ICH is commonly performed to ensure the suitability of the method for its intended purpose researchgate.netnih.govresearchgate.netnih.gov.
Here is a summary of some reported method validation parameters for BHT analysis:
| Method | Matrix | LOD | LOQ | Linearity Range | Correlation Coefficient (R²) | Recovery (%) | Precision (% RSD) | Source |
| Cyclic Voltammetry | Solution (60 ppm BHT) | 2.69683 ppm | - | 20-100 ppm (implied) | 0.99933 | 101.314 | - | unram.ac.idresearchgate.netresearchgate.net |
| Spectrofluorimetry | - | 0.9 µg/mL | 3 µg/mL | 3-18 µg/mL | > 0.99 | - | - | researchgate.netnih.govresearchgate.net |
| RP-LC | Pharmaceutical formulation | 0.0013 µg/mL | 0.0039 µg/mL | 0.0039-0.64 µg/mL | > 0.999 | 98.8-104.8 | < 1.5 (Precision) | nih.govresearchgate.net |
| HPLC-UV | Edible oils | 0.09-0.19 mg kg⁻¹ | 0.26-0.58 mg kg⁻¹ | - | > 0.99 | 91.4-115.9 | 0.3-11.4 | researchgate.net |
| HPLC (with extraction) | Edible vegetable oil | 0.30 µg/g⁻¹ | - | 1.0–200 µg/g⁻¹ | > 0.99 | 90.6 | 4.20 | qscience.com |
Environmental Occurrence and Fate of Bht and Its Metabolites
Detection and Quantification in Environmental Compartments
Analytical methods, primarily liquid and gas chromatography coupled with mass spectrometry, are employed for the detection and quantification of BHT and its by-products in environmental samples, allowing for low detection levels. researchgate.net
Aquatic Systems (e.g., rivers, groundwater, rainwater)
BHT and its metabolite BHT-CHO have been frequently detected in aquatic systems. Studies in Germany have found BHT and BHT-CHO in river water, groundwater, and rainwater. researchgate.netnih.govnih.gov
In the Oder River, mean concentrations of BHT and BHT-CHO were reported as 178 ng/L and 102 ng/L, respectively. researchgate.netnih.gov Effluent wastewater samples from municipal sewage treatment works (STWs) in the same area showed mean concentrations of 132 ng/L for BHT and 70 ng/L for BHT-CHO, indicating their discharge into river water via treated wastewater. researchgate.netnih.gov
Rainwater samples have also shown the presence of these compounds, with one study reporting 308 ng/L of BHT and 155 ng/L of BHT-CHO in a rainwater sample. researchgate.netnih.gov Roof runoff has also been identified as a source, with mean concentrations of 92 ng/L for BHT and 138 ng/L for BHT-CHO. researchgate.net
Groundwater samples have contained BHT and BHT-CHO, with median values of 132 ng/L and 84 ng/L, respectively, in one study. researchgate.net The chemical composition of groundwater close to rivers can be influenced by bank filtration, but wet deposition and seepage of rainwater can also contribute to the presence of BHT and BHT-CHO in groundwater. researchgate.netnih.gov
Concentrations of BHT in German rivers have ranged from 7 to 791 ng/L. researchgate.netnih.gov BHT-CHO concentrations in river water samples have been between 29 and 223 ng/L. researchgate.netnih.gov In groundwater, BHT levels have varied from non-detectable up to 2156 ng/L, and BHT-CHO from non-detectable up to 674 ng/L. nih.gov Rainwater in one location in Germany showed concentrations of 1797 ng/L for BHT and 59 ng/L for BHT-CHO. nih.gov
A study in the St. Lawrence River, Canada, detected BHT and BHT-Q (2,6-di-tert-butyl-1,4-benzoquinone) in sediment samples, with concentrations up to 181 ng/g dry weight for BHT and 620 ng/g dry weight for BHT-Q. acs.org Dissolved BHT concentrations in the St. Lawrence River were lower than those reported in some European rivers. researchgate.netacs.org
Table 1: Reported Concentrations of BHT and BHT-CHO in Aquatic Systems
| Environmental Compartment | Analyte | Concentration Range (ng/L) | Location | Source |
| Rivers | BHT | 7 - 791 | Germany | researchgate.netnih.gov |
| Rivers | BHT-CHO | 29 - 223 | Germany | researchgate.netnih.gov |
| Oder River (Mean) | BHT | 178 | Germany | researchgate.netnih.gov |
| Oder River (Mean) | BHT-CHO | 102 | Germany | researchgate.netnih.gov |
| STW Effluent (Mean) | BHT | 132 | Germany | researchgate.netnih.gov |
| STW Effluent (Mean) | BHT-CHO | 70 | Germany | researchgate.netnih.gov |
| Rainwater | BHT | 308 | Germany | researchgate.netnih.gov |
| Rainwater | BHT-CHO | 155 | Germany | researchgate.netnih.gov |
| Groundwater (Median) | BHT | 132 | Germany | researchgate.net |
| Groundwater (Median) | BHT-CHO | 84 | Germany | researchgate.net |
| Groundwater | BHT | ND - 2156 | Germany | nih.gov |
| Groundwater | BHT-CHO | ND - 674 | Germany | nih.gov |
| Rainwater (Frankfurt/Main) | BHT | 1797 | Germany | nih.gov |
| Rainwater (Frankfurt/Main) | BHT-CHO | 59 | Germany | nih.gov |
*ND: Non-detectable
Soil Matrices
BHT is expected to remain in soil or partition to water and sediment when released. industrialchemicals.gov.au While insufficient ecotoxicity data are available to fully characterize the risks in sediment and soil compartments, BHT is not expected to be persistent in soil. industrialchemicals.gov.au
Studies have detected BHT and its degradation products in soil and sediment. researchgate.netnih.govindustrialchemicals.gov.au In indoor dust, BHT has been found among contaminants with high residue levels. researchgate.net BHT and its degradation products accounted for a significant proportion of synthetic phenolic antioxidants and metabolites in indoor dust samples from various countries. industrialchemicals.gov.au
The mean and maximum concentrations of BHT in sludge from wastewater treatment plants in China were reported as 4140 ng/g dry weight and 30,300 ng/g dry weight, respectively. industrialchemicals.gov.au BHT-Q was the most abundant BHT degradant in sludge in this study, with mean and maximum concentrations of 562 ng/g dry weight and 5130 ng/g dry weight. industrialchemicals.gov.au
In sediments from the East Siberian Arctic Shelf, BHT was the most abundant single phenolic compound, with concentrations ranging from 9 to 313 µg/g organic carbon. researchgate.net
Natural Occurrence and Biosynthesis (e.g., in plants, algae, cyanobacteria)
While BHT is primarily known as a synthetic antioxidant, it has also been found to occur naturally in certain organisms. wikipedia.orgatamanchemicals.comwikipedia.org
Phytoplankton, including the green alga Botryococcus braunii and three different cyanobacteria (Cylindrospermopsis raciborskii, Microcystis aeruginosa, and Oscillatoria sp.), are capable of producing BHT as a natural product. wikipedia.orgatamankimya.comnih.govresearchgate.net Studies have confirmed the production of BHT in these freshwater phytoplankton, suggesting them as potential sources of natural BHT. nih.govresearchgate.net The production of BHT in cyanobacterial cells can be dependent on light intensity, with higher production observed under higher irradiance. nih.gov
The fruit lychee also produces BHT in its pericarp. wikipedia.orgatamankimya.com Several fungi, such as Aspergillus conicus living in olives, can produce BHT. wikipedia.orgatamankimya.com Volatile organic compounds, including BHT, are produced by resident fungi when olives are stored before pressing. wikipedia.org
BHT has also been detected in higher plants and herbivorous insects, although it is not definitively clear whether the BHT is produced by the plant, the insect, or associated organisms. wikipedia.org While natural sources exist, biological sources of BHT are not expected to contribute significantly to the total load of the chemical found in the environment compared to anthropogenic sources. industrialchemicals.gov.au
Structure Activity Relationship Sar Studies
Influence of Substituent Effects on Chemical Reactivity
The chemical reactivity and antioxidant activity of BHT derivatives are significantly influenced by the nature and position of substituents on the phenolic ring and attached moieties. BHT itself acts as a phenolic antioxidant by donating a hydrogen atom from its hydroxyl group to stable free radicals, forming a stable phenoxy radical. wikipedia.orgrsc.org The two tert-butyl groups flanking the hydroxyl group in BHT provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents undesirable reactions like pro-oxidation. wikipedia.orgias.ac.in
Introducing different substituents can alter the electron density of the phenolic hydroxyl group, thereby affecting the bond dissociation energy and reactivity. Electron-donating substituents on the ortho and para positions of BHT can increase the electron density of the phenolic hydroxyl moiety through inductive and hyperconjugation effects, enhancing its reactivity towards lipid free radicals. wikipedia.org Conversely, electron-withdrawing substituents can have the opposite effect. rsc.orgresearchgate.net
Studies on BHT derivatives incorporating moieties like Schiff bases, 1,3,4-thiadiazoles, and 1,2,4-triazoles have shown that the nature of substituents on these attached rings also impacts antioxidant activity. For instance, in some Schiff base-1,2,4-triazoles bearing BHT moieties, compounds with trimethoxy substituents showed different activity compared to those with para-substituents or a second BHT moiety. mdpi.com In another study on semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives bearing a thiolated BHT moiety, electron-donating substituents in semicarbazides enhanced free radical scavenging properties compared to electron-withdrawing substituents. rsc.org The position of substituents also matters; compounds with para-methoxy substituents were found to be more active antioxidants than those with ortho-methoxy substituents in one series of BHT derivatives. nih.govresearchgate.net The incorporation of sulfur-containing groups in BHT derivatives has also been explored, with some sulfur-containing BHT compounds exhibiting enhanced antioxidant activity compared to BHT. ias.ac.in
Rational Design Principles for Enhanced Chemical Properties
Rational design principles for developing enhanced BHT derivatives often involve the strategy of combining multiple antioxidant functionalities within a single molecular structure to achieve a synergistic effect. mdpi.comrsc.orgias.ac.innih.govresearchgate.net This approach aims to maximize radical scavenging effects and potentially introduce other beneficial biological properties. ias.ac.in
Researchers design hybrid compounds by integrating the well-known radical-scavenging capacity of the BHT moiety with other pharmacophores or antioxidant groups. mdpi.comnih.gov This can lead to multipotent antioxidants (MPAOs) with significantly enhanced radical-scavenging capacity and potentially diversified pharmacological activities. mdpi.comnih.gov Examples include the design and synthesis of Schiff base-1,2,4-triazoles mdpi.comresearchgate.net and sulfur-containing BHT derivatives ias.ac.in as MPAOs. The rational design process is guided by understanding the mechanisms of antioxidant action, such as hydrogen or electron transfer, to enable the synthesis of promising candidates. nih.gov
Computational Approaches to SAR Prediction and Optimization
Computational approaches play a significant role in predicting and optimizing the SAR of BHT derivatives, complementing experimental studies. Tools like Prediction of Activity Spectra for Substances (PASS) and Density Functional Theory (DFT) calculations are employed. mdpi.comnih.govcore.ac.ukrsc.orgias.ac.inresearchgate.netnih.govmdpi.comway2drug.commdpi.com
PASS is a widely used in silico tool that can predict the biological activity profile of a compound based on its structure by analyzing structure-activity relationships from large databases of known biologically active substances. way2drug.com This allows researchers to estimate the potential antioxidant activity and other properties of designed BHT derivatives before synthesis, helping to prioritize promising candidates. mdpi.comnih.govcore.ac.ukresearchgate.net PASS predictions for antioxidant activities of BHT derivatives have been experimentally verified using assays like DPPH radical scavenging and lipid peroxidation. mdpi.comnih.govcore.ac.ukresearchgate.net
DFT calculations are used to investigate the intrinsic chemical reactivity of BHT and its derivatives at a molecular level. rsc.orgresearchgate.net These calculations can provide insights into reaction mechanisms, such as the pathways of radical scavenging, by determining energy barriers and analyzing molecular orbitals, electrostatic potential, and Fukui functions. researchgate.net DFT can help identify the most likely reaction sites and understand how substituents influence the stability of intermediates and transition states. researchgate.net Furthermore, computational methods can be used to predict physicochemical properties relevant to activity, such as solubility and permeability. core.ac.ukresearchgate.netnih.gov The combination of computational predictions and experimental validation is a powerful approach in the SAR study and rational design of BHT derivatives with improved properties. mdpi.comnih.govcore.ac.ukresearchgate.net
Applications in Chemical and Materials Science Research
Use as a Reagent in Organic Synthesis
In the context of organic synthesis, Butylated hydroxytoluene (BHT) is not typically employed as a reactant that becomes incorporated into the final molecular structure. Instead, it functions as a crucial control reagent, specifically as a radical scavenger. fiveable.me Many organic reactions are sensitive to autoxidation, a process where atmospheric oxygen attacks organic compounds, leading to degradation and the formation of unwanted byproducts. wikipedia.org BHT is added to reaction mixtures to prevent these undesirable side reactions.
The mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals. consensus.app This process terminates the radical chain reaction, protecting the desired reactants and products from oxidative degradation. wikipedia.org The resulting BHT phenoxyl radical is relatively stable and unreactive due to the steric hindrance provided by the bulky tert-butyl groups at the ortho positions and the delocalization of the unpaired electron around the aromatic ring. wikipedia.org This stability prevents it from initiating new radical chains. Consequently, BHT is an essential additive in the storage and handling of sensitive reagents, such as organic ethers and certain monomers, to prevent the formation of explosive peroxides. wikipedia.org
Role as a Polymerization Inhibitor
One of the most significant industrial applications of BHT is as a polymerization inhibitor. It is added to monomers that are susceptible to spontaneous polymerization, a process often initiated by free radicals generated by exposure to heat, light, or impurities. wikipedia.org BHT effectively quenches these initiating radicals, thereby preventing the onset of the polymerization chain reaction and ensuring the monomer's stability during transport and storage.
The inhibitory action of BHT relies on its ability to act as a chain-terminating agent. wikipedia.org By donating a hydrogen atom, it converts propagating peroxy radicals (ROO•) into hydroperoxides (ROOH) and terminates the reaction. wikipedia.org Each molecule of BHT can consume two peroxy radicals, making it highly efficient. wikipedia.org
Research into dental resin composites has provided detailed insights into how BHT concentration affects polymerization characteristics. The inclusion of BHT can slow the curing process, which can be advantageous for providing adequate working time before the material hardens. However, higher concentrations can also lead to a lower final degree of conversion, meaning fewer monomer units are incorporated into the polymer network. Finding the optimal balance is critical for material performance.
Effect of BHT Concentration on Dental Resin Properties
| BHT Concentration (wt%) | Key Finding | Impact on Material |
|---|---|---|
| 0.1% | Considered to provide the best overall outcomes in some experimental resins. | Balances handling time and degree of conversion. tandfonline.com |
| 0.25% - 0.5% | Optimal range for reducing polymerization shrinkage stress without negatively affecting other physicochemical properties. | Improves dimensional stability of the final polymer. nih.gov |
| > 1.2% | Can lead to a significant decrease in mechanical properties like flexural strength. | Results in a weaker, less durable polymer. tandfonline.com |
Research Applications in Cryopreservation Media (focusing on chemical antioxidant role in ex vivo systems)
In the field of biotechnology, BHT is investigated for its role as a chemical antioxidant in cryopreservation media, which are used for the long-term storage of biological materials at cryogenic temperatures. The process of freezing and thawing cells, particularly sperm, generates significant oxidative stress through the overproduction of reactive oxygen species (ROS). tandfonline.comnih.gov This can lead to lipid peroxidation, which damages cell membranes and compromises the viability and function of the thawed cells. nih.gov
BHT, as a lipophilic (fat-soluble) antioxidant, is particularly effective at protecting cell membranes from this type of damage. nih.gov When added to the cryopreservation extender, it scavenges ROS and inhibits the auto-oxidation of the lipid bilayer, thereby preserving membrane integrity. nih.gov Research has demonstrated that supplementing cryopreservation media with BHT improves post-thaw outcomes for spermatozoa from various species, including humans. tandfonline.comnih.gov
Impact of BHT Supplementation on Post-Thaw Human Spermatozoa
| Parameter | Control Group (No BHT) | 0.5 mM BHT Group | Reference |
|---|---|---|---|
| Progressive Motility | 68.9% | 80.86% (at 1 mM) | nih.gov |
| DNA Fragmentation | 49% | 25% | tandfonline.com |
| ROS Production | 8.6% | 5.5% (at 1 mM) | nih.gov |
Development of Novel Antioxidant Systems based on BHT Scaffold
The well-understood structure and effectiveness of BHT have made it a valuable model for the rational design of new antioxidant systems. nih.gov Researchers use the BHT molecule as a foundational scaffold, modifying its structure to enhance specific properties like radical-scavenging ability, solubility, or thermal stability. nih.govresearchgate.net The core of this scaffold is the "hindered phenol" motif: a phenolic ring with bulky alkyl groups (like tert-butyl) positioned ortho to the hydroxyl group. nih.gov
This structural arrangement is key to its function. The bulky groups create steric hindrance that stabilizes the phenoxyl radical formed after it donates a hydrogen atom, preventing it from participating in further unwanted reactions. researchgate.net At the same time, the electron-donating nature of the alkyl groups weakens the O-H bond, making the hydrogen atom more readily available to neutralize free radicals. wikipedia.org
Strategies for developing novel antioxidants based on this scaffold include:
Modifying Substituent Groups: Replacing the methyl group at the para position or altering the alkyl groups at the ortho positions to fine-tune the antioxidant's reactivity and physical properties. nih.gov
Creating Hybrid Molecules: Incorporating the hindered phenol (B47542) structure into a larger molecule alongside other functional groups, such as UV absorbers, to create multifunctional additives for polymers. nih.gov
This research aims to create next-generation antioxidants that are more effective, have better compatibility with various materials, or are derived from more sustainable sources, all while leveraging the fundamental chemical principles demonstrated by the BHT scaffold. vinatiorganics.com
Q & A
Basic Research Questions
Q. How to formulate a focused research question on BHT-A1's mechanism of action?
- Methodological Approach : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific biological systems (e.g., enzyme pathways).
- Intervention: this compound exposure or interaction.
- Comparison: Baseline activity or alternative compounds.
- Outcome: Quantitative metrics (e.g., inhibition rate, binding affinity).
- Time: Duration of exposure or reaction kinetics.
Q. What experimental design considerations are critical for this compound studies?
- Key Steps :
Control Groups : Include positive/negative controls to isolate this compound-specific effects.
Replication : Triplicate trials to assess reproducibility .
Variable Isolation : Systematically test individual factors (e.g., temperature, concentration) before combining variables.
Data Collection : Use validated instruments (e.g., HPLC for purity analysis) and document calibration protocols .
- Reference journal guidelines for detailed methodology sections, including raw data limitations (e.g., tables in appendices) .
Q. How to ensure reproducibility in this compound synthesis protocols?
- Best Practices :
- Provide step-by-step protocols with exact reagent quantities, equipment settings, and environmental conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
- Include purity validation methods (e.g., NMR, mass spectrometry) and thresholds (e.g., ≥95% purity) .
- Share raw data and code for statistical analysis in supplementary materials .
Advanced Research Questions
Q. How to analyze contradictory data in this compound's biochemical interactions?
- Resolution Strategies :
- Triangulation : Cross-validate results using multiple techniques (e.g., kinetic assays vs. computational docking simulations) .
- Error Analysis : Quantify uncertainties (e.g., confidence intervals for IC₅₀ values) and identify outliers .
- Contextual Review : Re-examine experimental conditions (e.g., solvent polarity affecting binding affinity) .
Q. What methodologies optimize this compound's characterization under varying conditions?
- Advanced Techniques :
- High-Throughput Screening : Test dose-response curves across 96-well plates to identify non-linear effects .
- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding sites, paired with MD simulations for dynamic behavior .
- Stability Testing : Monitor degradation products via LC-MS under stress conditions (e.g., UV light, heat) .
Q. How to integrate quantitative and qualitative data in this compound toxicity studies?
- Mixed-Methods Approach :
- Quantitative : Measure EC₅₀ values in cell viability assays.
- Qualitative : Conduct transcriptomic analysis to identify upregulated stress-response genes .
- Synthesis : Use statistical tools (e.g., PCA) to correlate dose-dependent toxicity with pathway disruptions .
- Ethical Compliance : Adhere to institutional guidelines for in vivo/in vitro studies, including cytotoxicity thresholds .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
